1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Overview
Description
1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is part of the halogenated benzene derivatives, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
The synthesis of 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene typically involves multiple steps, starting with the halogenation of benzene derivatives. One common method includes the electrophilic substitution reaction where a benzene ring is treated with bromine and chlorine sources under controlled conditions. Industrial production methods often utilize advanced techniques such as continuous flow reactors to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene involves its interaction with various molecular targets. The halogen atoms in the compound can form strong bonds with other molecules, influencing their reactivity and stability. The pathways involved in its action are often studied using advanced spectroscopic and computational techniques .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene include:
1-Bromo-3-chlorobenzene: Lacks the difluoro-methoxy group, making it less reactive in certain reactions.
1-Bromo-3,5-difluorobenzene: Contains two fluorine atoms but lacks the chloro and methoxy groups, affecting its chemical properties.
1-Bromo-3-chloropropane: A simpler structure with different reactivity and applications
Properties
IUPAC Name |
1-bromo-3-[chloro(difluoro)methoxy]-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-2-1-3-5(6(4)10)13-7(9,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWWJKUMJRMDEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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